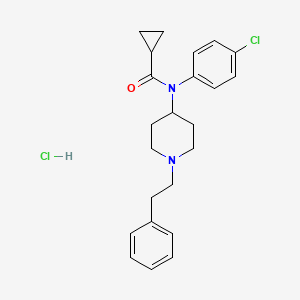
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenethyl group and the 4-chlorophenyl group are introduced through substitution reactions.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a reaction with cyclopropanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenethyl group.
Reduction: Reduction reactions can occur, especially at the carbonyl group of the cyclopropanecarboxamide moiety.
Substitution: Substitution reactions can take place at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential analgesic, anesthetic, or other therapeutic effects.
Industry: Utilized in the development of pharmaceuticals or other chemical products.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and targets can vary depending on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Loperamide: An anti-diarrheal medication with a related chemical structure.
Meperidine: Another opioid analgesic with a piperidine ring.
Uniqueness
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclopropanecarboxamide moiety, in particular, may influence its binding affinity and activity at molecular targets.
属性
CAS 编号 |
2748591-61-7 |
|---|---|
分子式 |
C23H28Cl2N2O |
分子量 |
419.4 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C23H27ClN2O.ClH/c24-20-8-10-21(11-9-20)26(23(27)19-6-7-19)22-13-16-25(17-14-22)15-12-18-4-2-1-3-5-18;/h1-5,8-11,19,22H,6-7,12-17H2;1H |
InChI 键 |
IPASDVJEGZDOEU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


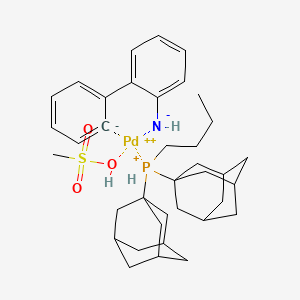
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)

![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)
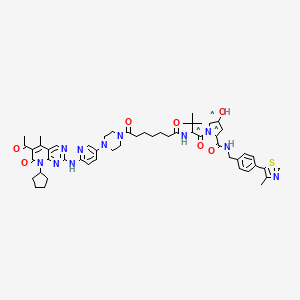
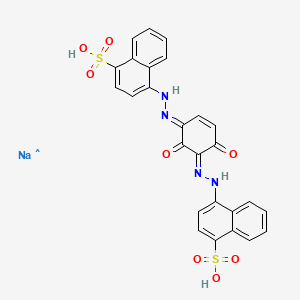
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
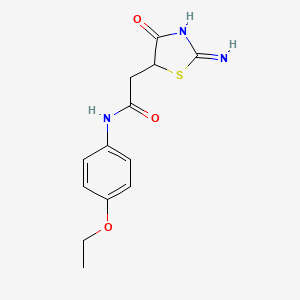
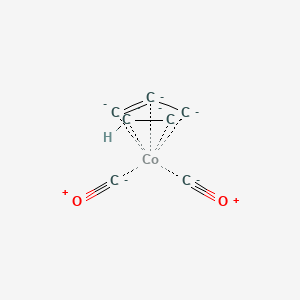
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
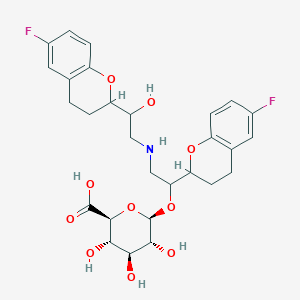


![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
